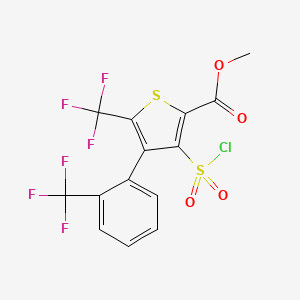

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester

Description

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester is a substituted thiophene derivative characterized by a chlorosulfonyl group at position 3, a trifluoromethyl group at position 5, and a 2-trifluoromethyl-phenyl substituent at position 4 of the thiophene ring. The methyl ester at position 2 enhances its stability and modulates solubility. This compound is part of a broader class of sulfur-containing heterocycles, which are pivotal in medicinal chemistry and materials science due to their electronic and steric properties . Its molecular formula, C₁₄H₇ClF₆O₄S₂, and molecular weight (419.23 g/mol) distinguish it from simpler thiophene derivatives .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF6O4S2/c1-25-12(22)9-10(27(15,23)24)8(11(26-9)14(19,20)21)6-4-2-3-5-7(6)13(16,17)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQNNUTXPRIPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107939 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431555-27-9 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Thiophene Core with Phenyl Substitution

- Starting Materials: Typically, a 2-bromo- or 2-chlorothiophene derivative is employed as the starting scaffold.

- Phenyl Group Introduction: The 4-position phenyl substituent, specifically a 2-trifluoromethyl-phenyl group, is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using the corresponding boronic acid or stannane derivatives bearing trifluoromethyl substitution.

Introduction of Trifluoromethyl Groups

- Trifluoromethylation on Thiophene: The 5-position trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or by nucleophilic trifluoromethylation using Ruppert–Prakash reagent (CF3SiMe3) under catalysis.

- Phenyl Ring Trifluoromethylation: The 2-trifluoromethyl substituent on the phenyl ring is generally incorporated in the phenylboronic acid or stannane precursor prior to cross-coupling to ensure regioselectivity.

Chlorosulfonylation at the 3-Position

- Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) is used to introduce the chlorosulfonyl group at the 3-position of the thiophene ring.

- Conditions: The reaction is typically conducted under controlled temperature (0–5 °C) to prevent over-sulfonation or decomposition.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3-position due to the directing effects of existing substituents.

Esterification to Methyl Ester

- Method: The carboxylic acid function at the 2-position is esterified using methanol in the presence of acid catalysts such as sulfuric acid or via diazomethane methylation.

- Purification: The final product is purified by recrystallization or chromatographic techniques to remove impurities and side products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenyl group coupling | Pd(PPh3)4 catalyst, base (K2CO3), solvent (THF/H2O) | 80–100 °C | 12–24 h | 75–85 | Cross-coupling efficiency critical |

| Trifluoromethylation | Togni’s reagent or CF3SiMe3, Cu catalyst | 0–25 °C | 6–12 h | 60–70 | Requires inert atmosphere |

| Chlorosulfonylation | ClSO3H or SO2Cl2 | 0–5 °C | 2–4 h | 65–75 | Temperature control essential to avoid side reactions |

| Esterification | Methanol, H2SO4 catalyst | Reflux (65 °C) | 4–6 h | 80–90 | Complete conversion to methyl ester |

Detailed Research Findings and Notes

- Selectivity: The presence of trifluoromethyl groups significantly influences the electronic density on the thiophene ring, directing electrophilic substitution preferentially to the 3-position for chlorosulfonylation.

- Reactivity: The chlorosulfonyl group is highly electrophilic, necessitating careful handling and mild reaction conditions during its introduction and subsequent purification.

- Purification: Due to the compound’s multiple halogen substituents and polar functional groups, chromatographic purification often requires fluorinated solvents or gradient elution to achieve high purity.

- Scalability: Industrial synthesis adapts these methods to continuous flow reactors to improve heat management and reaction control, enhancing yield and safety.

- Safety: Chlorosulfonylation reagents are corrosive and toxic; proper ventilation and protective equipment are mandatory.

Comparative Table of Similar Synthetic Approaches

| Compound Variant | Key Differences in Preparation | Yield Range (%) | Notes |

|---|---|---|---|

| 3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester | Hydroxyl group substitution requires protection/deprotection steps | 60–75 | Additional steps increase complexity |

| 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | Lacks chlorosulfonylation step | 80–90 | Simpler synthesis, used in materials science |

| 3-Bromo-4-phenyl-5-(trifluoromethyl)thiophene | Bromination instead of sulfonylation | 70–80 | Different reactivity profile, alternative electrophile |

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorosulfonyl group can be reduced to a sulfonamide.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfonamides.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

- 4-(4-Bromo-phenyl) variant (CAS 1089330-64-2): Replacing the 2-trifluoromethyl-phenyl group with a 4-bromo-phenyl substituent increases molecular weight (463.66 g/mol ) and alters electronic properties due to bromine’s electronegativity. This compound’s higher halogen content may enhance reactivity in cross-coupling reactions .

Functional Group Modifications

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: Substituting the chlorosulfonyl group with an amino group and replacing the trifluoromethyl-phenyl with a chlorophenyl group results in a less electrophilic structure. This derivative is a precursor for pharmaceuticals, leveraging the amino group’s nucleophilicity for further functionalization .

- 3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)-thiophene-2-carboxylic acid : The isopropylsulfonyl and methylthio groups introduce steric bulk, reducing metabolic clearance rates compared to the target compound’s trifluoromethyl groups .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Pharmacological Potential

The trifluoromethyl groups may improve blood-brain barrier penetration compared to non-fluorinated derivatives .

Key Differentiators and Limitations

- Advantages :

- Enhanced stability and lipophilicity due to dual trifluoromethyl groups.

- Versatile reactivity via chlorosulfonyl and ester groups.

- Limitations :

- Higher molecular weight compared to simpler analogs may reduce bioavailability.

- Synthetic complexity due to multiple electron-withdrawing groups.

Biological Activity

The compound 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with trifluoromethyl and chlorosulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of these functional groups may influence the compound's lipophilicity, stability, and interaction with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Thiophene ring |

| Functional Groups | Trifluoromethyl, chlorosulfonyl |

| Molecular Formula | C₁₁H₈ClF₆O₄S |

| Molecular Weight | 358.68 g/mol |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. The introduction of these groups can improve the potency against various pathogens, including bacteria and fungi.

A study evaluating similar trifluoromethylated compounds demonstrated notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 50 to 400 µg/mL, indicating moderate to good antimicrobial activity .

Anticancer Activity

Trifluoromethylated compounds have also been studied for their anticancer properties. For instance, a related compound demonstrated significant efficacy against various cancer cell lines by inhibiting tumor growth through pathways involving apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Case Studies

- Antitumor Activity : A case study involving a derivative of the compound showed promising results in preclinical trials for gastrointestinal stromal tumors. The compound exhibited potent activity against multiple drug-resistant c-KIT mutants, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another study focused on the synthesis of similar thiophene derivatives revealed their effectiveness against resistant bacterial strains, emphasizing the need for novel antimicrobial agents in the face of rising antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for pathogen survival or cancer cell proliferation.

- Cell Membrane Disruption : Trifluoromethyl groups can alter membrane fluidity and permeability, leading to cell death in microorganisms.

- Signal Transduction Modulation : By interfering with signaling pathways, the compound can induce apoptosis in cancer cells.

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing 3-chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester?

- Methodology :

- Trifluoromethyl Group Introduction : Use reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under catalytic conditions (e.g., copper or palladium catalysts) to incorporate the trifluoromethyl group into the thiophene backbone. This step requires inert atmospheres (e.g., argon) and controlled temperatures (50–80°C) to avoid side reactions .

- Sulfonation and Chlorination : Treat intermediates with chlorosulfonic acid to introduce the sulfonyl chloride group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent hydrolysis of the sulfonyl chloride .

- Esterification : React the carboxylic acid derivative with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester. Purity is critical; recrystallization from DCM/hexane mixtures is recommended .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the thiophene ring substitution pattern and ester group integrity. Compare chemical shifts with structurally related esters (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, δ ~2.5–3.5 ppm for methyl esters) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~450–460 g/mol based on analogs) and fragmentation patterns .

- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ≥90% purity thresholds, as demonstrated for related trifluoromethyl-thiophene esters .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the sulfonyl chloride group during synthesis?

- Methodology :

- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., dried solvents, molecular sieves) to prevent hydrolysis. Monitor reaction progress via TLC or in-situ IR for sulfonyl chloride degradation .

- Temperature Optimization : Lower temperatures (0–10°C) during sulfonation reduce side reactions. For example, analogs like fluorene-2,7-disulfonylchloride require strict temperature control to maintain stability .

- Stabilizing Agents : Add stabilizing agents (e.g., thionyl chloride) in catalytic amounts to prolong sulfonyl chloride stability during storage .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous trifluoromethyl-thiophene derivatives?

- Methodology :

- Comparative Analysis : Compare yields of structurally similar compounds (e.g., methyl 5-formyl-4-methyl-2-thiophenecarboxylate, 70–85% yield) under varying conditions (catalyst loading, solvent polarity) .

- Design of Experiments (DOE) : Use factorial designs to isolate critical variables (e.g., reaction time, reagent stoichiometry) affecting yield. For example, trifluoromethylation efficiency in thiophenes is highly dependent on catalyst type and solvent .

- Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., hydrolyzed sulfonic acids) that reduce yields .

Q. What computational approaches predict the reactivity of the trifluoromethyl and sulfonyl chloride groups in this compound?

- Methodology :

- DFT Calculations : Use density functional theory (DFT) to model electrophilic substitution reactions at the sulfonyl chloride site. Compare activation energies for reactions with nucleophiles (e.g., amines) .

- Molecular Dynamics (MD) : Simulate solvent effects on trifluoromethyl group orientation to predict steric hindrance in coupling reactions .

- SAR Modeling : Build structure-activity relationship (SAR) models using analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives) to correlate substituent effects with reactivity .

Methodological Optimization

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- Methodology :

- Continuous Flow Reactors : Adapt batch synthesis steps (e.g., esterification) to continuous flow systems for improved heat/mass transfer, as seen in industrial production of related esters .

- Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized palladium) for trifluoromethylation to reduce costs and improve scalability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally related thiophene esters?

- Methodology :

- Purity Assessment : Compare HPLC purity data (e.g., ≥90% purity thresholds) to rule out impurities affecting melting points. For example, methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a sharp mp (140–141°C) only at high purity .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which can cause mp variations in analogs like methyl vanillate .

Application-Oriented Research

Q. What biological or material science applications are plausible for this compound?

- Methodology :

- Agrochemical Screening : Test herbicidal activity using protocols for sulfonylurea analogs (e.g., metsulfuron methyl ester bioassays) .

- Polymer Precursor Studies : Investigate its use in conductive polymers by analyzing sulfonyl chloride reactivity in polymerization reactions, as seen in fluorene-based sulfonates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.